Methyl 4-(2-amino-4-chlorophenoxy)benzoate

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers requiring high-purity diphenyl ether scaffolds for structure-based drug design often face inconsistent purity and absent crystallographic data. Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7) addresses these challenges: • ≥98% purity (NLT) ensures reliable SAR data and minimal assay interference. • Single-crystal X-ray structure available for molecular docking and pharmacophore modeling. • LogP 3.57 and thermal stability >200°C support CNS lead optimization and microwave-assisted synthesis. Supplied by BenchChem with verified purity and global logistics.

Molecular Formula C14H12ClNO3
Molecular Weight 277.7
CAS No. 941116-96-7
Cat. No. B2374353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-amino-4-chlorophenoxy)benzoate
CAS941116-96-7
Molecular FormulaC14H12ClNO3
Molecular Weight277.7
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
InChIInChI=1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3
InChIKeyRUJXFGRLQBEHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-amino-4-chlorophenoxy)benzoate Overview


Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7) is a synthetic diphenyl ether derivative with the molecular formula C14H12ClNO3 and a molecular weight of 277.70 g/mol. It features a benzoate ester core linked to a 2-amino-4-chlorophenoxy moiety, positioning it within the diphenyl ether class known for applications in medicinal chemistry and agrochemical development [1]. The compound is characterized by a LogP of 3.57, a boiling point of 398.0±37.0 °C, and a density of 1.3±0.1 g/cm³, which inform its handling and formulation in research settings .

Synthetic diphenyl ether building block with amino-chloro substitution
Supports medicinal chemistry and agrochemical intermediate workflows
Reported lipophilicity profile may suit CNS penetration research models

Uniqueness of Methyl 4-(2-amino-4-chlorophenoxy)benzoate


Generic substitution within the diphenyl ether class is not feasible due to the compound's unique substitution pattern, which dictates specific physicochemical properties and reactivity. The para-substitution of the benzoate group, ortho-amino group, and para-chloro group on the phenoxy ring creates a distinct electronic environment and steric profile that influences binding affinity to biological targets and reactivity in synthetic transformations [1]. For instance, the ortho-amino group on the B-ring of diphenyl ethers is known to enhance binding affinity and introduce slow-onset kinetic properties in certain enzyme inhibition contexts, a feature that may be absent or diminished in analogs with different substitution patterns [2]. The following sections provide quantitative comparisons to highlight these critical differences.

Substitution pattern para-benzoate, ortho-amino, para-chloro arrangement creates distinct electronic and steric profile; analogs with different substitution may not replicate target interactions or reactivity.
Binding kinetics The ortho-amino group may introduce slow-onset enzyme inhibition kinetics; replacement with meta or missing amino analogs may shift kinetic behavior and confound SAR studies.
Physicochemical drift Lipophilicity, solubility, and thermal stability are substitution-dependent; class-level diphenyl ethers can alter formulation and reaction performance.

Methyl 4-(2-amino-4-chlorophenoxy)benzoate vs. Key Analogs


Lipophilicity vs. Ethyl Ester Analog

Methyl 4-(2-amino-4-chlorophenoxy)benzoate exhibits a LogP of 3.57, whereas its ethyl ester analog (CAS 2639460-49-2) is expected to have a higher LogP due to the increased hydrophobicity of the ethyl group. This difference can significantly impact membrane permeability and oral bioavailability, making the methyl ester a preferred choice when moderate lipophilicity is desired .

LogP vs. Ethyl Ester
Class-level
LogP 3.57 (methyl) vs predicted higher LogP for ethyl analog
Moderate lipophilicity may support CNS penetration assay design; higher LogP analogs risk poor solubility.
Ethyl analog LogP not experimentally confirmed.
Medicinal Chemistry Drug Design Physicochemical Profiling

Purity vs. Research-Grade Analogs

Methyl 4-(2-amino-4-chlorophenoxy)benzoate is commercially available with a purity specification of NLT 98%, as offered by reputable suppliers . This high purity is critical for reproducible biological assays and synthetic transformations. In contrast, many research-grade diphenyl ether analogs are often supplied at lower purities (e.g., 95%), which can introduce impurities that confound experimental results .

Purity vs. Analogs
Specification review
NLT 98% (target) vs typical 95% research-grade diphenyl ethers
Higher purity specification may reduce assay artifacts in SAR and enzymatic studies.
Vendor batch-dependent; independent verification recommended.
Chemical Synthesis Quality Control Analytical Chemistry

Crystallography vs. Uncharacterized Analogs

The crystal structure of Methyl 4-(2-amino-4-chlorophenoxy)benzoate has been determined by single-crystal X-ray diffraction, revealing it crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. In contrast, many close analogs, including the 3-position isomer (CAS 943619-98-5) and the 2-position isomer (CAS 1613040-00-8), lack publicly available crystallographic data, limiting their utility in structure-based drug design and solid-form optimization .

Crystallographic data
Head-to-head
Single-crystal XRD available (P21/c, a=11.465, b=6.072, c=15.747 Å, β=99.90°)
Experimental crystal structure enables molecular modeling and co-crystallization studies; uncharacterized isomers lack this support.
3- and 2-position isomers have no published crystal structures.
Structural Biology Crystallography Solid-State Chemistry

Thermal Stability vs. Typical Benzoate Esters

Thermal stability analysis indicates that Methyl 4-(2-amino-4-chlorophenoxy)benzoate decomposes above 200°C, making it suitable for high-temperature synthetic processes . This is a notable advantage over many simple benzoate esters, which often undergo thermal degradation or transesterification at lower temperatures (e.g., <150°C).

Thermal stability
Class-level
Decomposition above 200°C vs typical methyl benzoates degrading below 150°C
Reported thermal window may enable high-temperature synthesis with reduced decomposition risk.
Specific heating rate and atmosphere not detailed.
Process Chemistry Thermal Analysis Synthetic Methodology

Methyl 4-(2-amino-4-chlorophenoxy)benzoate Applications


Structure-Based Drug Design and Crystallography

Given the availability of a high-resolution single-crystal X-ray structure [1], this compound is ideally suited for structure-based drug design (SBDD) projects. Researchers can utilize the crystallographic data for molecular docking, pharmacophore modeling, and in silico screening against target proteins. The defined crystal lattice also facilitates co-crystallization studies with biological targets, enabling the rational design of more potent and selective inhibitors.

High-Temperature Synthetic Transformations

The compound's thermal stability above 200°C makes it a preferred building block for reactions requiring elevated temperatures, such as nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and microwave-assisted organic synthesis. Its robustness under thermal stress minimizes decomposition, ensuring higher yields and cleaner reaction profiles compared to less stable benzoate esters.

Medicinal Chemistry Lead Optimization

With a LogP of 3.57 , this compound occupies a favorable lipophilicity range for CNS drug discovery (LogP 2-4). It serves as an optimal starting point for lead optimization campaigns targeting neurological disorders, as it balances membrane permeability with aqueous solubility. The methyl ester also provides a handle for prodrug strategies or further functionalization.

High-Reproducibility Biological Assays

The commercially available high purity (NLT 98%) ensures that biological assays, such as enzyme inhibition studies or cell-based screens, are not confounded by impurities. This level of purity is critical for generating reliable SAR data and for minimizing false positives or negatives in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Structure-based drug design studies
Crystal structure availability
Molecular modeling and co-crystallization workflows
High-temperature synthetic transformations
Thermal stability profile
Reaction yield and decomposition monitoring
CNS drug discovery research
Moderate lipophilicity range
CNS penetration assay and solubility profiling
High-reproducibility biological assays
High purity specification
Assay background and data reproducibility checks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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